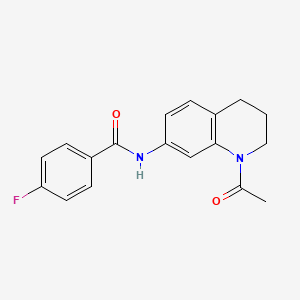

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzamide

Description

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzamide is a synthetic organic compound featuring a tetrahydroquinoline core modified with an acetyl group at the 1-position and a 4-fluorobenzamide moiety at the 7-position. This compound is of interest in medicinal chemistry for its structural similarity to carbonic anhydrase (CA) inhibitors and fluorinated bioactive molecules .

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c1-12(22)21-10-2-3-13-6-9-16(11-17(13)21)20-18(23)14-4-7-15(19)8-5-14/h4-9,11H,2-3,10H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOKPMIVNQHAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzamide typically involves the following steps:

Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions, starting with the cyclization of an appropriate precursor.

Acetylation: The quinoline derivative is then acetylated to introduce the acetyl group at the desired position.

Coupling with Fluorobenzamide: The final step involves coupling the acetylated quinoline with 4-fluorobenzamide under suitable reaction conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Substituted benzamide derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Acetyl vs. Oxo or Alkyl Groups

The acetyl group at the 1-position distinguishes the target compound from analogs like 2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (21) (), which has a 2-oxo group. In contrast, 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide () features a bulkier isobutyryl group, which could hinder target engagement compared to the smaller acetyl group in the target compound .

Fluorinated Benzamide Derivatives

The 4-fluorobenzamide moiety is shared with 20,40-Difluoro-4-hydroxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-[1,10-biphenyl]-3-carboxamide (22) () and N-[4-(3,5-dioxo-1,2,4-triazolin-4-yl)benzyl]-4-fluorobenzamide (). Fluorine’s electronegativity enhances binding affinity in CA inhibitors by polarizing adjacent bonds, as seen in compound 22 (IC₅₀ values for CA II: <10 nM). The target compound’s single fluorine may offer a balance between potency and selectivity compared to polyfluorinated analogs .

Sulfonamide vs. Benzamide Functionalization

Compounds like N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (24) () replace benzamide with sulfonamide, a stronger CA-binding motif.

Key Properties

The higher melting points of compounds 21 and 22 suggest stronger intermolecular forces (e.g., hydrogen bonding) compared to the target compound. The fluorine content in the target compound and compound 22 may enhance membrane permeability relative to non-fluorinated analogs .

Carbonic Anhydrase Inhibition

While direct data for the target compound is unavailable, structural analogs in show CA inhibition. Compound 22’s difluorinated biphenyl group confers nanomolar IC₅₀ values against CA II and IX isoforms. The target compound’s 4-fluorobenzamide may mimic this activity but with reduced steric hindrance compared to compound 22 .

Toxicity Profile

The acetyl group may mitigate toxicity compared to 4-(tert-Butyl)-N-(1-isobutyryl-...) (), which is classified as acutely toxic (H302) and irritating (H315, H319). Smaller acyl groups like acetyl are less likely to induce metabolic byproducts linked to organ toxicity .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, discussing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by the presence of a tetrahydroquinoline moiety linked to a fluorobenzamide group. Its molecular formula is , and it can be represented by the following structural formula:

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been studied for its potential as an enzyme inhibitor , which may affect various biochemical pathways. The binding affinity to target proteins can lead to modulation of enzyme activity through competitive or non-competitive inhibition mechanisms.

Therapeutic Applications

Research has indicated that this compound may have applications in:

- Anti-inflammatory agents : It has shown promise in inhibiting inflammatory pathways.

- Anticancer agents : Preliminary studies suggest that it may induce apoptosis in cancer cells.

- Neurological disorders : Its interaction with neurotransmitter receptors could provide therapeutic benefits in conditions like anxiety and depression.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Anti-inflammatory Activity :

- A study demonstrated that this compound inhibited the production of pro-inflammatory cytokines in vitro. The results indicated a significant reduction in TNF-alpha levels compared to control groups.

-

Anticancer Activity :

- In vitro experiments showed that the compound induced cell cycle arrest in human cancer cell lines. Flow cytometry analysis revealed an increase in the percentage of cells in the G0/G1 phase after treatment with varying concentrations of the compound.

-

Neuropharmacological Effects :

- A behavioral study assessed the anxiolytic effects of the compound using animal models. The results indicated a significant reduction in anxiety-like behavior in treated animals compared to controls.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.